molecular formula C16H15NO2S B2439888 N-(3-acetylphenyl)-3-methylsulfanylbenzamide CAS No. 896342-76-0

N-(3-acetylphenyl)-3-methylsulfanylbenzamide

Cat. No. B2439888
CAS RN: 896342-76-0
M. Wt: 285.36
InChI Key: GAJLFHGAKLYMDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or anhydride to form the amide linkage . The methylsulfanyl group could potentially be introduced through a substitution reaction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including nucleophilic acyl substitution at the amide group, electrophilic aromatic substitution on the benzene ring, or reactions at the sulfur atom of the methylsulfanyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .

Scientific Research Applications

Research Applications of Structurally Similar Compounds

Chemical Synthesis and Organic Transformations

Compounds with complex structures like N-(3-acetylphenyl)-3-methylsulfanylbenzamide are often subjects of synthetic organic chemistry research. Studies focused on the synthesis, characterization, and modification of such molecules contribute to the development of new synthetic methodologies and the understanding of reaction mechanisms. For instance, research on reactions of ortho-manganated aryl-ketones, aldehydes, and amides with alkynes demonstrates new synthesis pathways for inden-1-ols and indenones, highlighting the potential for creating novel compounds with unique properties (Robinson et al., 1989).

Antimicrobial and Pharmacological Studies

Derivatives of benzamide and related scaffolds are frequently investigated for their biological activities. The synthesis and characterization of sulfanilamide derivatives, including their antimicrobial properties, are examples of how modifications to the benzamide structure can influence biological activity. Such studies lay the groundwork for the development of new drugs and therapeutic agents (Lahtinen et al., 2014).

Catalysis and Material Science

Compounds similar to N-(3-acetylphenyl)-3-methylsulfanylbenzamide may also find applications in catalysis and materials science. For example, the development of new catalysts for ethene oligomerization demonstrates the utility of organometallic compounds in industrial chemistry and polymer production (Brussee et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, reactions, and potential applications. For example, it could be studied for potential medicinal properties, given the biological activity of many amide-containing compounds .

properties

IUPAC Name

N-(3-acetylphenyl)-3-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)20-2/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJLFHGAKLYMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-3-(methylthio)benzamide

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